Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
“Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C10H13IN2O2 . It has an average mass of 320.127 Da and a monoisotopic mass of 320.002167 Da .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of a catalyst and a reaction workup . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C10H13IN2O2 . The structure includes a cyclopentyl group, an iodo group, a pyrazole ring, and a carboxylate ester group .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 320.13 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Properties
IUPAC Name |
methyl 2-cyclopentyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJALVGECRIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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